2,3-Difluoro-4-(hexyloxy)phenol
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Overview
Description
2,3-Difluoro-4-(hexyloxy)phenol is an organic compound with the molecular formula C12H16F2O2. It is characterized by the presence of two fluorine atoms and a hexyloxy group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the nucleophilic aromatic substitution reaction, where a phenol derivative is reacted with a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(hexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2,3-Difluoro-4-(hexyloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-(hexyloxy)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the hexyloxy group influences its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
- 2,3-Difluoro-4-methoxyphenol
- 2,3-Difluoro-4-ethoxyphenol
- 2,3-Difluoro-4-propoxyphenol
Comparison: Compared to these similar compounds, 2,3-Difluoro-4-(hexyloxy)phenol is unique due to its longer hexyloxy chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
IUPAC Name |
2,3-difluoro-4-hexoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-2-3-4-5-8-16-10-7-6-9(15)11(13)12(10)14/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXIWOATNTDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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